4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile
Overview
Description
4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a fluorinated phenyl group and a pyridine ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile involves several steps. One common method includes the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) for the fluorination of pyridine derivatives . The reaction conditions typically involve the use of solvents such as acetonitrile and temperatures ranging from room temperature to 80°C. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include lithium aluminum hydride for reductions and sodium hydroxide for substitutions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The fluorinated phenyl group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The pyridine ring also plays a crucial role in its interaction with biological molecules, contributing to its overall efficacy .
Comparison with Similar Compounds
4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile can be compared with other fluorinated pyridine derivatives, such as:
4-(Trifluoromethyl)pyridine: Similar in structure but lacks the additional fluorine atoms on the phenyl ring.
2,3,4-Trifluoropyridine: Contains multiple fluorine atoms on the pyridine ring itself.
4-(3-Fluoro-2-trifluoromethylphenyl)pyridine: Similar but without the carbonitrile group.
The uniqueness of this compound lies in its specific combination of fluorinated phenyl and pyridine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-fluoro-2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2/c14-11-3-1-2-10(12(11)13(15,16)17)8-4-5-19-9(6-8)7-18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDAODALTKNUKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)C2=CC(=NC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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